

Structural activity relationship (SAR) studies of Streptochlorin analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptochlorin

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A Comparative Guide to the Structural Activity Relationship (SAR) of **Streptochlorin** Analogs

Streptochlorin, a natural product isolated from *Streptomyces* species, has garnered significant attention for its wide range of biological activities, including antifungal, antiproliferative, and antiangiogenic properties.[1][2][3][4] This has spurred extensive research into its structural activity relationships (SAR) to develop more potent and selective analogs. This guide provides a comparative overview of **streptochlorin** analogs, focusing on their antifungal activity, supported by experimental data and detailed protocols.

Key Structural Insights and SAR Summary

The core scaffold of **streptochlorin**, a 5-(3'-indolyl)oxazole moiety, is considered essential for its biological activity.[5][6] SAR studies have primarily focused on modifications at the indole and oxazole rings to enhance potency and explore the chemical space.

Modifications on the Oxazole Ring:

- **Substitution at the 2-position:** The 2-position of the oxazole ring has been a key point for modification. Studies have shown that non-substituents or small alkyl groups at this position are generally favorable for antifungal activity.[7][8] In contrast, the introduction of bulky aryl or monosubstituted aryl groups at the 2-position tends to be detrimental to the activity.[7][8]
- **Ring Bioisosterism:** Replacement of the oxazole ring with an imidazole ring has proven to be a successful strategy, leading to the discovery of analogs with excellent in vitro antifungal

activity against various phytopathogens, in some cases outperforming **streptochlorin** itself.
[\[9\]](#)[\[10\]](#)

Modifications on the Indole Ring:

- A series of indole-modified **streptochlorin** analogs have been synthesized and evaluated, identifying several promising candidates with good activity against a panel of phytopathogenic fungi.[\[11\]](#) This indicates that substitutions on the indole ring can be exploited to fine-tune the antifungal spectrum and potency.

Comparative Antifungal Activity of Streptochlorin Analogs

The following tables summarize the in vitro antifungal activity of various **streptochlorin** analogs from different studies. The data is presented as percent growth inhibition at a concentration of 50 µg/mL against a panel of common phytopathogenic fungi.

Table 1: Antifungal Activity of **Streptochlorin** Derivatives Containing a Nitrile Group[\[7\]](#)

Compound	R	Botrytis cinerea	Gibberella zeae	Colletotrichum lagenarium	Alternaria solani	Rhizoctonia solani	Alternaria Leaf Spot
3a	H	>85%	>85%	>85%	-	-	-
3b	CH ₃	-	-	-	-	-	-
3g	i-Bu	-	-	-	-	-	-
3m	3-MeOPh	-	-	-	-	-	-
3n	3-FPh	-	-	-	-	-	-
3s	4-CF ₃ Ph	-	-	-	-	-	-

Note: Specific inhibition values for all compounds were not explicitly provided in the abstract, but compound 3a was highlighted as the most promising candidate with over 85% growth inhibition against the specified fungi.[\[7\]](#)

Table 2: Antifungal Activity of Imidazole-Containing **Streptochlorin** Analogs[10]

Compound	R ¹	R ²	Alternaria Leaf Spot	Rhizoctonia solani
4g	Cl	H	97.5%	-
4i	Cl	CH ₃	-	90.3%

Note: These compounds were identified as having excellent activity, surpassing that of **streptochlorin**, pimprinine, and the commercial fungicide Osthole in primary assays.[10]

Table 3: Antifungal Activity of Indole-Modified **Streptochlorin** Analogs[11]

Compound	Modification	Antifungal Activity
10b	Indole-modified	Good
10c	Indole-modified	Good
11e	Indole-modified	Good
13e	Indole-modified	Good
21	Indole-modified	Good
22c	Indole-modified	Good
22e	Indole-modified	Good

Note: The publication identifies these seven compounds as the most promising candidates from a larger series of indole-modified analogs based on primary screening against seven phytopathogenic fungi.[11]

Experimental Protocols

General Synthesis of Streptochlorin Analogs

The synthesis of **streptochlorin** and its analogs generally involves a few key steps. A common route starts from indole, which undergoes acylation followed by an oxidative annulation to form

the 5-(3'-indolyl)oxazole core.[\[7\]](#)

A series of **streptochlorin** derivatives containing a nitrile group were synthesized through acylation and oxidative annulation from indole.

These analogs were synthesized via a sequential Vilsmeier-Haack reaction, Van Leusen imidazole synthesis, and subsequent halogenation.

In Vitro Antifungal Activity Assay[\[5\]](#)[\[7\]](#)

The antifungal activity of the synthesized compounds is typically evaluated using a mycelium growth rate method against a panel of phytopathogenic fungi.

- **Fungal Strains:** Common phytopathogenic fungi such as *Botrytis cinerea*, *Gibberella zeae*, *Colletotrichum lagenarium*, *Alternaria solani*, *Rhizoctonia solani*, and *Alternaria Leaf Spot* are used.[\[5\]](#)[\[7\]](#)
- **Culture Medium:** Potato Dextrose Agar (PDA) is commonly used as the culture medium.
- **Compound Preparation:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then incorporated into the PDA medium to the desired final concentration (e.g., 50 µg/mL).
- **Inoculation:** A mycelial plug of a specific diameter (e.g., 4 mm) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.
- **Measurement:** The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
- **Positive Controls:** Commercial fungicides like Osthole, Boscalid, and Flutriafol are often used as positive controls for comparison.[\[5\]](#)[\[7\]](#)

Proposed Mechanisms of Action

The precise mechanism of action for the antifungal activity of **streptochlorin** and its analogs is still under investigation. However, molecular docking studies have provided some insights.

Inhibition of Leucyl-tRNA Synthetase

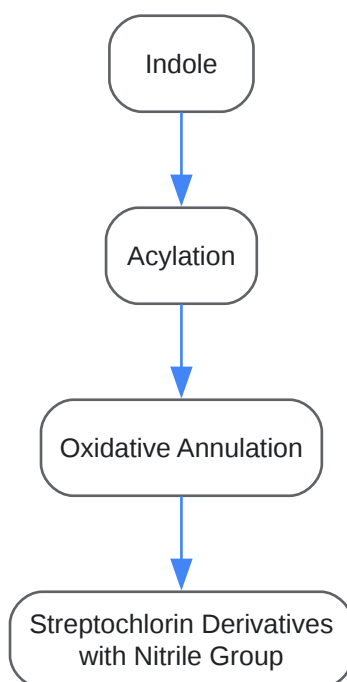
Several studies suggest that **streptochlorin** and its derivatives may target leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein biosynthesis.^{[5][7][12][13]} Molecular docking models indicate that these compounds can bind to the active site of LeuRS in a manner similar to known inhibitors like AN2690.^{[5][12][13]} This inhibition would disrupt protein synthesis, leading to fungal cell death.

Induction of Apoptosis in Cancer Cells

In the context of its anticancer activity, **streptochlorin** has been shown to induce apoptosis in human hepatocarcinoma and leukemic cells.^{[2][4]} This process is mediated by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential, activation of caspases (like caspase-3), and downregulation of the anti-apoptotic protein Bcl-2.^{[2][4]}

Visualizing Workflows and Pathways

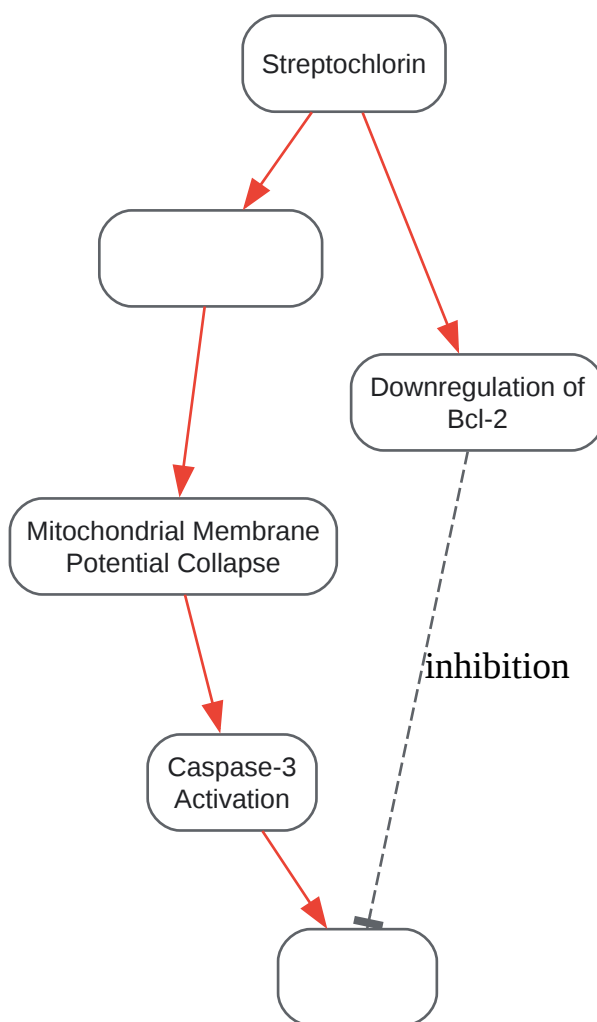
Synthetic Pathway for Nitrile-Containing Streptochlorin Analogs



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Caption: General synthetic scheme for nitrile-containing **streptochlorin** analogs.

Proposed Apoptotic Pathway of Streptochlorin in Cancer Cells



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Caption: Proposed ROS-mediated apoptotic pathway induced by **streptochlorin**.

Conclusion

The structural framework of **streptochlorin** offers a promising scaffold for the development of novel antifungal agents. SAR studies have demonstrated that modifications to both the indole and oxazole rings can significantly impact biological activity. In particular, the replacement of the oxazole with an imidazole ring and the introduction of small substituents at the 2-position of the oxazole have yielded potent analogs. While the exact antifungal mechanism is not fully elucidated, inhibition of leucyl-tRNA synthetase is a plausible target. Further investigation into the SAR and mechanism of action will be crucial for the rational design of next-generation **streptochlorin**-based antifungals.

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- To cite this document: BenchChem. [Structural activity relationship (SAR) studies of Streptochlorin analogs]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b611036#structural-activity-relationship-sar-studies-of-streptochlorin-analogs>]

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